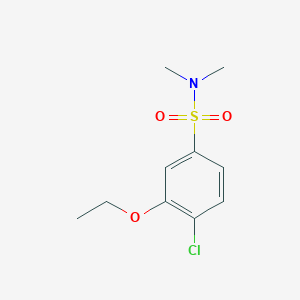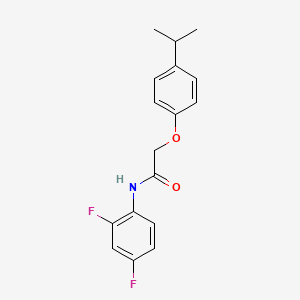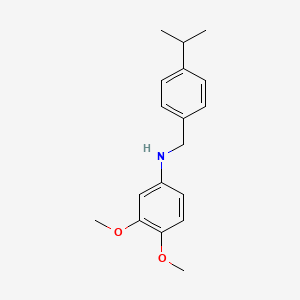![molecular formula C18H27NO2 B5798591 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, specifically hematological malignancies.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to DNA damage and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown promising results in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
Mecanismo De Acción
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. In cancer cells with high levels of rDNA transcription, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide induces DNA damage and activates the p53 pathway, ultimately leading to cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies.
Biochemical and Physiological Effects
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells with high levels of rDNA transcription. This leads to cell cycle arrest and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies. However, one limitation is that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown limited efficacy in solid tumors, which typically have lower levels of rDNA transcription. Additionally, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown some toxicity in preclinical studies, particularly in the bone marrow.
Direcciones Futuras
For research on 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide include exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanisms of resistance to 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide in humans.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves a series of chemical reactions starting with the reaction of 4-methoxybenzyl cyanide with cyclohexyl bromide to form 4-methoxyphenylcyclohexyl ketone. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.
Propiedades
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRPOZSKJGZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)


![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)


![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)

![N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5798581.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)